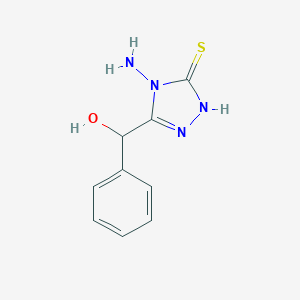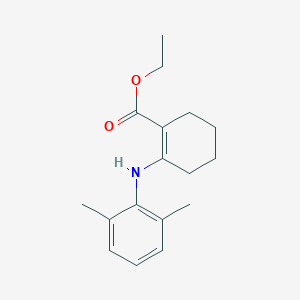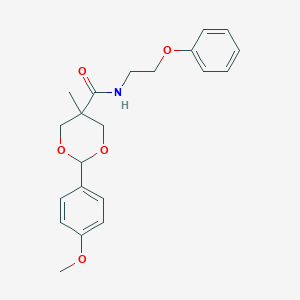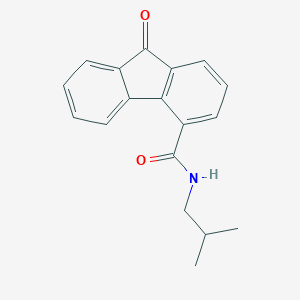![molecular formula C23H21ClN2O5 B299423 N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B299423.png)
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is a chemical compound with the molecular formula C23H21ClN2O5 and a molar mass of 440.87624 g/mol . This compound is known for its unique structure, which includes a chloroanilino group, a carbonyl group, and a trimethoxybenzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide typically involves nucleophilic aromatic substitution reactions. These reactions are characterized by the replacement of a substituent in an aromatic ring with a nucleophile . The reaction conditions often require the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one substituent with another. Common reagents include nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide can be compared with other similar compounds, such as:
- N-{2-[(2-chloroanilino)carbonyl]phenyl}-2-furamide
- N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzoate
These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its trimethoxybenzamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O5/c1-29-19-13-12-15(20(30-2)21(19)31-3)23(28)25-17-10-6-4-8-14(17)22(27)26-18-11-7-5-9-16(18)24/h4-13H,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
RULATHIEBAVYJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)
![3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B299347.png)



![3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE](/img/structure/B299352.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299355.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
![3-METHYL-2-{[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B299358.png)
![N-(6-methoxy-3-pyridinyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B299360.png)

